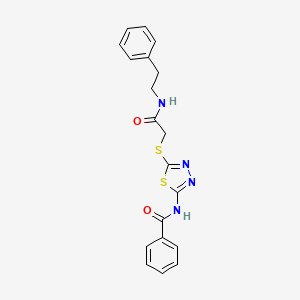
N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H18N4O2S2 and its molecular weight is 398.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound characterized by its unique structural features, including a thiadiazole ring and a benzamide moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy.
Chemical Structure and Properties
The molecular formula of this compound is C20H17F3N4O2S2, with a molecular weight of 466.5 g/mol. The compound features several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H17F3N4O2S2 |
| Molecular Weight | 466.5 g/mol |
| Purity | ≥ 95% |
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways such as cell proliferation and apoptosis. The thiadiazole moiety is known for its role in enhancing drug efficacy through diverse mechanisms:
- Adenosine Receptor Modulation : Compounds containing thiadiazole rings have shown promising results as adenosine receptor antagonists. For instance, related thiadiazole derivatives have demonstrated high affinity for adenosine A1 and A3 receptors, suggesting a potential pathway for therapeutic action against cancer and inflammatory diseases .
- Anticancer Activity : Research indicates that derivatives of thiadiazoles exhibit cytotoxic properties against various cancer cell lines. For example, studies have reported IC50 values indicating significant growth inhibition in breast cancer (MCF-7) and lung carcinoma (A549) cell lines . The structure–activity relationship (SAR) studies reveal that substituents on the thiadiazole ring significantly influence anticancer activity.
- Antimicrobial Properties : The compound's potential as an antimicrobial agent has been explored, with findings showing comparable efficacy to standard antibiotics against various bacterial strains such as E. coli and S. aureus. The presence of the phenethylamino group may enhance the compound's ability to penetrate bacterial membranes.
Case Studies
Several studies have investigated the biological activity of related compounds within the same structural class:
- Study on Thiadiazole Derivatives : A study evaluated a series of thiadiazole derivatives for their anticancer properties. One derivative exhibited an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent cytotoxicity .
- Adenosine Antagonist Research : Another investigation focused on the adenosine antagonistic properties of thiadiazole benzamides, revealing that certain modifications led to enhanced receptor binding affinity, with K(i) values as low as 20 nM for specific analogs .
- Antimicrobial Efficacy : A comparative analysis demonstrated that certain thiadiazole compounds exhibited MIC values lower than standard treatments like ciprofloxacin, suggesting their potential as effective antimicrobial agents .
Propriétés
IUPAC Name |
N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c24-16(20-12-11-14-7-3-1-4-8-14)13-26-19-23-22-18(27-19)21-17(25)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSZEIYHMJZGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














